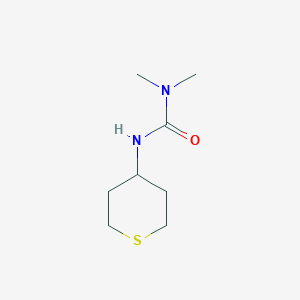
1,1-Dimethyl-3-(thian-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1-Dimethyl-3-(thian-4-yl)urea” is a chemical compound with the IUPAC name N,N-dimethyl-N’-(tetrahydro-2H-thiopyran-4-yl)carbamimidic acid . It has a molecular weight of 188.29 .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology could potentially be used for the synthesis of “1,1-Dimethyl-3-(thian-4-yl)urea”.Molecular Structure Analysis
The InChI code for “1,1-Dimethyl-3-(thian-4-yl)urea” is 1S/C8H16N2OS/c1-10(2)8(11)9-7-3-5-12-6-4-7/h7H,3-6H2,1-2H3,(H,9,11) .Applications De Recherche Scientifique
Hydrogen Bonding and Structural Analysis
- Hydrogen Bonding and Structural Characteristics : Research on urea derivatives like N,N'-dimethyl-N,N'-dialkyl ureas has explored their hydrogen bonding capabilities and structural characteristics. These studies often utilize techniques such as NMR, IR, and X-ray diffraction to elucidate the compounds' conformations and interactions, which are critical for understanding their reactivity and potential applications in materials science and catalysis (Kołodziejski et al., 1993).
Material Science Applications
- Self-Assembly and Molecular Recognition : Certain urea derivatives exhibit the ability to undergo complexation-induced unfolding, forming multiply hydrogen-bonded complexes. This property is leveraged in designing self-assembling materials that mimic biological structures and processes, potentially useful in nanotechnology and biomaterials engineering (Corbin et al., 2001).
Chemical Synthesis and Reactivity
- Synthesis and Reactivity : Urea derivatives are employed in various synthetic pathways, serving as intermediates in the synthesis of more complex molecules. Their reactivity under different conditions, such as with different nucleophiles, provides valuable insights for developing new synthetic methods and compounds with potential pharmaceutical applications (Hutchby et al., 2009).
Antimicrobial and Anticancer Properties
- Biological Activities : Some studies have focused on the biological activities of urea derivatives, such as their antimicrobial and anticancer properties. These compounds are evaluated for their efficacy against various microbial strains and cancer cell lines, contributing to the search for new therapeutic agents (Özgeriş et al., 2017).
Analytical Chemistry Applications
- Analytical Techniques : Urea and its derivatives are also significant in analytical chemistry, where they are analyzed using techniques such as high-performance liquid chromatography (HPLC) with post-column derivatization. This allows for the detection and quantification of these compounds in various matrices, essential for environmental monitoring, pharmaceutical analysis, and biochemical research (Kawase et al., 1982).
Safety and Hazards
Propriétés
IUPAC Name |
1,1-dimethyl-3-(thian-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS/c1-10(2)8(11)9-7-3-5-12-6-4-7/h7H,3-6H2,1-2H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSHDBVDOKHHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-(thian-4-yl)urea | |
CAS RN |
1596902-81-6 |
Source


|
| Record name | 3,3-dimethyl-1-(thian-4-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)

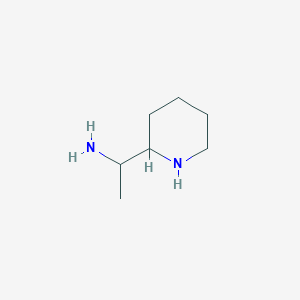
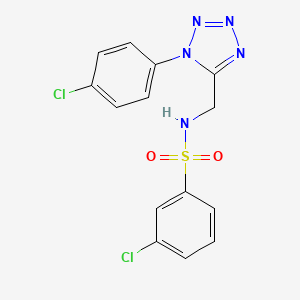
![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2440197.png)
![3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2440199.png)

![N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2440204.png)

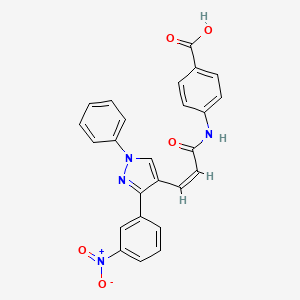


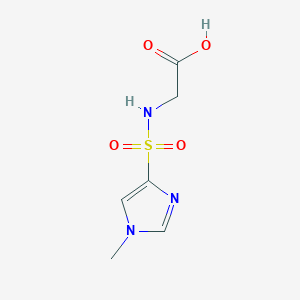
![5-(3,4-dimethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2440212.png)